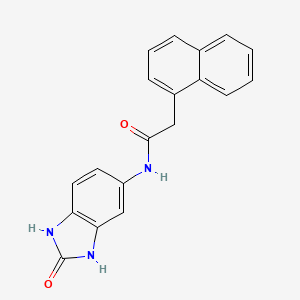
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMXBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMXBA is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel that is widely expressed in the central nervous system and plays a crucial role in various physiological processes.
Mechanism of Action
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone binds to the α7nAChR and acts as an agonist, causing the receptor to open and allow the influx of positively charged ions into the cell. This leads to the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. These effects are thought to be mediated through the α7nAChR and its downstream signaling pathways.
Advantages and Limitations for Lab Experiments
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's selectivity for the α7nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. However, its limited solubility and stability can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone and its potential therapeutic applications. These include:
1. Development of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone derivatives with improved solubility and stability.
2. Investigation of the effects of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone on other physiological systems, such as the immune system and the cardiovascular system.
3. Exploration of the potential of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone as a therapeutic agent for other neurological and psychiatric disorders.
4. Investigation of the mechanisms underlying 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's neuroprotective effects.
5. Development of novel drug delivery systems for 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone to improve its efficacy and reduce side effects.
In conclusion, 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a promising small molecule with potential therapeutic applications in various neurological and psychiatric disorders. Its selective agonism of the α7nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the mechanisms underlying its effects and to develop novel drug delivery systems to improve its efficacy and reduce side effects.
Synthesis Methods
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzylamine with 2,3-dimethyl-2-butene-1,4-dial to form the key intermediate, which is then cyclized to form 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The α7nAChR has been implicated in the pathophysiology of these disorders, and 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's selective agonism of this receptor makes it a promising candidate for drug development.
properties
IUPAC Name |
2-(benzylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2)8-14-13(15(21)9-17)11-19-16(20-14)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJUVIFHRCBCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)




![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)
![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)